molecular formula C14H8N2O4S B11476751 4,6-Dinitro-2-phenyl-1-benzothiophene

4,6-Dinitro-2-phenyl-1-benzothiophene

Cat. No.: B11476751
M. Wt: 300.29 g/mol
InChI Key: UZDIGBYOJAXQLD-UHFFFAOYSA-N
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Description

4,6-Dinitro-2-phenyl-1-benzothiophene is a heterocyclic compound that features a benzothiophene core with nitro and phenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dinitro-2-phenyl-1-benzothiophene typically involves multi-step organic reactions. One common method includes the nitration of 2-phenylbenzothiophene, followed by purification steps to isolate the desired product. The nitration process often employs a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the 4 and 6 positions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dinitro-2-phenyl-1-benzothiophene undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro groups act as electron-withdrawing groups, influencing the reactivity of the benzothiophene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of 4,6-diamino-2-phenyl-1-benzothiophene.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

4,6-Dinitro-2-phenyl-1-benzothiophene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 4,6-Dinitro-2-phenyl-1-benzothiophene in biological systems involves its interaction with cellular components. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, leading to various biological effects. The compound may target specific enzymes or receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

    2-Phenylbenzothiophene: Lacks the nitro groups, resulting in different chemical reactivity and biological activity.

    4,6-Diamino-2-phenyl-1-benzothiophene: The reduced form of 4,6-Dinitro-2-phenyl-1-benzothiophene, with amino groups instead of nitro groups.

    4,6-Dichloro-2-phenyl-1-benzothiophene: Contains chlorine substituents instead of nitro groups, leading to different chemical properties.

Uniqueness: this compound is unique due to the presence of two nitro groups, which significantly influence its chemical reactivity and potential applications. The electron-withdrawing nature of the nitro groups enhances the compound’s ability to participate in various chemical reactions and modulates its biological activity.

Properties

Molecular Formula

C14H8N2O4S

Molecular Weight

300.29 g/mol

IUPAC Name

4,6-dinitro-2-phenyl-1-benzothiophene

InChI

InChI=1S/C14H8N2O4S/c17-15(18)10-6-12(16(19)20)11-8-13(21-14(11)7-10)9-4-2-1-3-5-9/h1-8H

InChI Key

UZDIGBYOJAXQLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3S2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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